molecular formula C21H16O6 B2514508 ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate CAS No. 898430-27-8

ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate

Cat. No. B2514508
CAS RN: 898430-27-8
M. Wt: 364.353
InChI Key: QBRAMNHDCSERRO-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a chemical compound with potential applications in scientific research. It belongs to the class of chromen-2-ones, which have been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates : This compound is synthesized in a one-pot method involving the reaction of 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid under specific conditions (Reddy & Krupadanam, 2010).
  • Crystal Structure Analysis : The crystal structure of related compounds shows distinct dihedral angles between the benzofuran ring system and oxopyradizine ring, indicating its complex molecular structure (Boukharsa et al., 2015).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Novel compounds synthesized using this chemical structure have been found to exhibit antimicrobial activity against various bacterial strains (Mishra et al., 2014).
  • Cytotoxic Evaluation : Some derivatives of this compound have shown promising inhibitory effects against human hepatocellular carcinoma cell lines, indicating potential therapeutic applications in cancer treatment (El-Deen et al., 2016).

Chemical Properties and Reactions

  • Structural and Spectroscopic Characterization : The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, is characterized using X-ray crystallography, revealing insights into its molecular interactions (Manolov et al., 2012).
  • Reaction with Carbon Nucleophiles : The compound shows unique chemical behavior when treated with active carbon nucleophiles, leading to the formation of novel substituted benzofurans and annulated furochromenes (Assiri et al., 2019).

Antioxidant Properties

  • Evaluation of Antioxidant Activity : Certain derivatives of this compound demonstrate significant antioxidant activity, which could be relevant for developing new therapeutic agents (Kadhum et al., 2011).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

While specific safety data for your compound is not available, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and follow safety protocols .

Future Directions

Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

ethyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-2-24-21(23)12-25-14-7-8-18-15(10-14)16(11-20(22)27-18)19-9-13-5-3-4-6-17(13)26-19/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRAMNHDCSERRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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